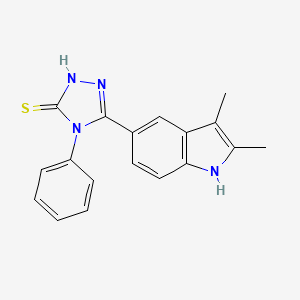
5-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMPT and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DMPT involves its interaction with the serotonergic system. DMPT acts as a potent agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. This interaction leads to the activation of the serotonergic system, which plays a critical role in regulating mood, anxiety, and appetite.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In livestock, DMPT has been shown to improve feed efficiency, increase weight gain, and reduce ammonia emissions. In humans, DMPT has been shown to have anxiolytic and antidepressant effects. DMPT has also been shown to modulate the serotonergic system, which plays a critical role in regulating mood, anxiety, and appetite.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2C receptor. However, DMPT also has some limitations, including its potential toxicity and the need for careful dosing.
Orientations Futures
There are several future directions for research on DMPT. One direction is to further investigate its potential as an antidepressant and anxiolytic agent. Another direction is to study its potential use in the treatment of obesity and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential side effects.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMPT involves the reaction between 2,3-dimethylindole, phenylhydrazine, and thiosemicarbazide. DMPT has been extensively studied for its potential applications in agriculture, medicine, and neuroscience. Its mechanism of action involves its interaction with the serotonergic system, and it has several biochemical and physiological effects. DMPT has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2C receptor, but also has some limitations. There are several future directions for research on DMPT, including its potential use as an antidepressant and anxiolytic agent, and its potential use in the treatment of obesity and other metabolic disorders.
Méthodes De Synthèse
The synthesis of DMPT involves the reaction between 2,3-dimethylindole, phenylhydrazine, and thiosemicarbazide. The reaction is carried out in the presence of a catalyst, which is usually zinc chloride or hydrochloric acid. The product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields such as agriculture, medicine, and neuroscience. In agriculture, DMPT is used as a feed additive for livestock to improve their growth and feed efficiency. In medicine, DMPT has been studied for its potential use as an antidepressant and anxiolytic agent. In neuroscience, DMPT has been studied for its potential use as a modulator of the serotonergic system.
Propriétés
IUPAC Name |
3-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-11-12(2)19-16-9-8-13(10-15(11)16)17-20-21-18(23)22(17)14-6-4-3-5-7-14/h3-10,19H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVWLWDCCGLSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)
![N-{2-[(2-oxo-2-phenylethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5821978.png)

![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)
![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)


![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5822047.png)
![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)